molecular formula C24H15NO2 B14494471 2,4-Diphenyl-5H-[1]benzopyrano[4,3-b]pyridin-5-one CAS No. 65023-69-0

2,4-Diphenyl-5H-[1]benzopyrano[4,3-b]pyridin-5-one

Cat. No.: B14494471
CAS No.: 65023-69-0
M. Wt: 349.4 g/mol
InChI Key: WMFYDIIAZAAZBD-UHFFFAOYSA-N
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Description

2,4-Diphenyl-5H-1benzopyrano[4,3-b]pyridin-5-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of heterocyclic compounds, which are characterized by rings containing at least one atom other than carbon. The presence of both benzopyrano and pyridinone moieties in its structure makes it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diphenyl-5H-1benzopyrano[4,3-b]pyridin-5-one typically involves the cyclization of corresponding 2-phenoxynicotinic acids in polyphosphoric acid . This method allows for the formation of the desired heterocyclic structure through intramolecular cyclization reactions. Another approach involves a one-pot three-component reaction using 2-chloroquinoline-3-carbaldehyde, 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent), and active methylene compounds such as benzoylacetonitrile .

Industrial Production Methods

While specific industrial production methods for 2,4-Diphenyl-5H-1benzopyrano[4,3-b]pyridin-5-one are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-Diphenyl-5H-1benzopyrano[4,3-b]pyridin-5-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, quinones, and dihydro compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4-Diphenyl-5H-1benzopyrano[4,3-b]pyridin-5-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,4-Diphenyl-5H-1benzopyrano[4,3-b]pyridin-5-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. For example, its potential antitumor activity may involve the inhibition of key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Diphenyl-5H-1benzopyrano[4,3-b]pyridin-5-one is unique due to its specific combination of benzopyrano and pyridinone moieties, which confer distinct chemical and biological properties

Properties

CAS No.

65023-69-0

Molecular Formula

C24H15NO2

Molecular Weight

349.4 g/mol

IUPAC Name

2,4-diphenylchromeno[4,3-b]pyridin-5-one

InChI

InChI=1S/C24H15NO2/c26-24-22-19(16-9-3-1-4-10-16)15-20(17-11-5-2-6-12-17)25-23(22)18-13-7-8-14-21(18)27-24/h1-15H

InChI Key

WMFYDIIAZAAZBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C(=O)OC4=CC=CC=C43)C5=CC=CC=C5

Origin of Product

United States

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